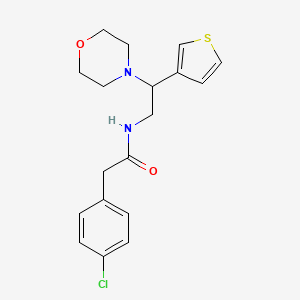
2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H21ClN2O2S and its molecular weight is 364.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
Compounds similar to 2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide have been studied for their potential as antimicrobial agents. For example, Desai, Shihora, and Moradia (2007) synthesized new quinazolines and tested them for antibacterial and antifungal activities, showing potential in combating infections caused by bacteria like Escherichia coli and fungi like Candida albicans (Desai, Shihora, & Moradia, 2007).
Antinociceptive Effects
Navarrete-Vázquez et al. (2016) discovered a compound with a similar structure, exhibiting high affinity for σ1 receptors and a significant reduction in formalin-induced nociception, suggesting its potential in treating inflammatory pain (Navarrete-Vázquez et al., 2016).
Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, effective against Candida and Aspergillus species, highlighting their potential in treating fungal infections (Bardiot et al., 2015).
CNS Depressant Activity
Research by Bhattacharjee, Saravanan, and Mohan (2011) on similar compounds indicated CNS depressant activity, which could be relevant for neurological conditions or sedative applications (Bhattacharjee, Saravanan, & Mohan, 2011).
Anticancer Activity
Sharma et al. (2018) synthesized a compound related to this compound and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor, suggesting potential applications in oncology (Sharma et al., 2018).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c19-16-3-1-14(2-4-16)11-18(22)20-12-17(15-5-10-24-13-15)21-6-8-23-9-7-21/h1-5,10,13,17H,6-9,11-12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHIXHZMSAIJMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
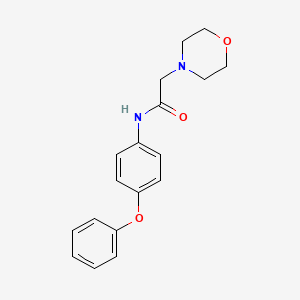
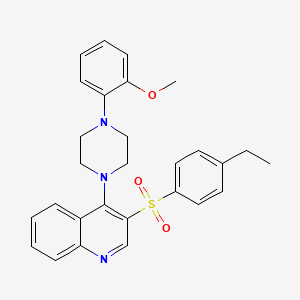
![2-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2371759.png)

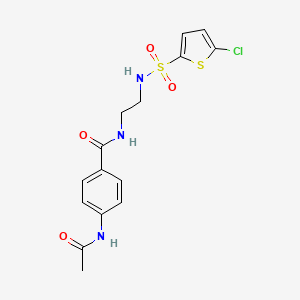
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B2371765.png)
![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2371767.png)
![3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2371768.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide](/img/structure/B2371772.png)
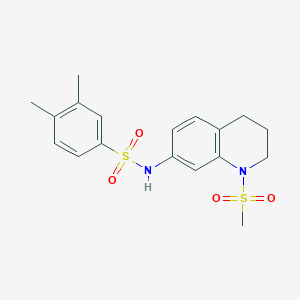
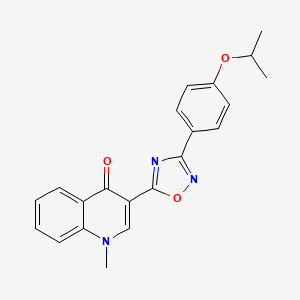
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-7-[[(4-methoxyphenyl)-diphenylmethyl]amino]heptanoic acid](/img/structure/B2371776.png)


